2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972308
InChI: InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H12FNO
Molecular Weight: 205.23 g/mol

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15972308

Molecular Formula: C12H12FNO

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one -

Specification

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
IUPAC Name 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15)
Standard InChI Key BGSLIJUPBSKQIP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one features a bicyclic quinoline scaffold with substitutions at positions 2, 3, 4, and 6. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the following substituents:

  • 2-position: Ethyl group (CH2CH3-\text{CH}_2\text{CH}_3)

  • 3-position: Methyl group (CH3-\text{CH}_3)

  • 4-position: Ketone group (C=O-\text{C}=O)

  • 6-position: Fluorine atom (F-\text{F})

The IUPAC name, 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one, reflects this substitution pattern. The fluorine atom at position 6 enhances electronegativity, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H12FNO\text{C}_{12}\text{H}_{12}\text{FNO}
Molecular Weight205.23 g/mol
Canonical SMILESCCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C
InChI KeyBGSLIJUPBSKQIP-UHFFFAOYSA-N
PubChem CID9877703

Synthesis and Optimization Strategies

Challenges in Optimization

  • Regioselectivity: Fluorine’s electron-withdrawing effects complicate substitution patterns, necessitating precise control over reaction conditions .

  • Metabolic Stability: Early analogs with simple alkyl chains exhibited rapid hepatic degradation, prompting the adoption of electron-withdrawing groups (e.g., −OCF3_3) to enhance stability .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Signals for the ethyl group appear as a triplet (δ\delta 1.2–1.4 ppm) and quartet (δ\delta 2.5–2.7 ppm), while the methyl group resonates as a singlet (δ\delta 2.1–2.3 ppm) .

    • 19^{19}F NMR: The fluorine atom produces a distinct singlet near δ\delta −112 ppm .

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 205.23.

Table 2: Representative NMR Data for Analogous Compounds

Compound1^1H NMR (δ, ppm)19^{19}F NMR (δ, ppm)
6-Fluoro-4-methoxy-2-methylquinoline8.56 (d, J = 6.6 Hz), 2.70 (s)−112
4-Chloro-6-fluoro-2-methylquinoline8.27 (d, J = 6.6 Hz), 2.70 (s)−107

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator